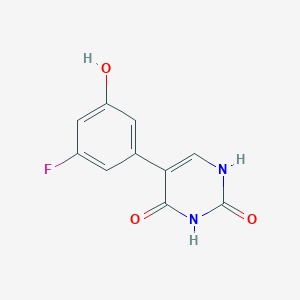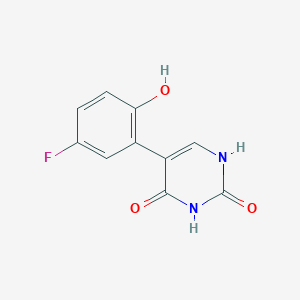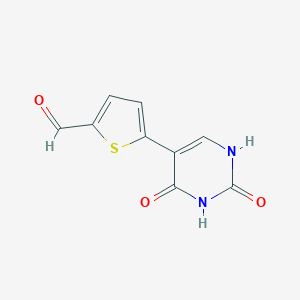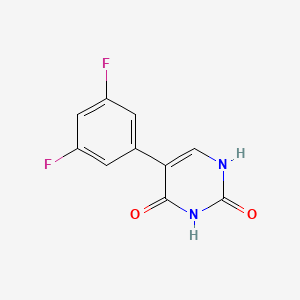
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% (5-AP-2-HP) is a synthetic pyrimidine derivative of phenylacetaldehyde. It is a white crystalline solid with a melting point of 221-223°C and a molecular weight of 264.32 g/mol. 5-AP-2-HP has been used in laboratory experiments as a model compound for studying the properties of pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in studies to investigate the properties of pyrimidine derivatives, to explore their potential as therapeutic agents, and to examine their mechanism of action. It has also been used to study the effects of environmental factors on the structure and activity of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that it has an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines. This inhibition leads to an increase in the levels of these compounds in the body, which can have therapeutic effects.
Biochemical and Physiological Effects
In laboratory studies, 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of certain bacteria. It has also been shown to have an inhibitory effect on the enzyme dihydropyrimidine dehydrogenase (DPYD), which is involved in the metabolism of certain nucleosides and pyrimidines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is a relatively stable compound, with a high purity and a low melting point. This makes it easy to handle and store. Another advantage is that it is relatively inexpensive to produce. The main limitation is that it is not a naturally occurring compound, so its properties may not be representative of other pyrimidine derivatives.
Zukünftige Richtungen
There are a number of potential future directions for research using 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95%. These include further studies into its anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further research into its mechanism of action and potential therapeutic applications is needed. Other potential areas of research include the development of new synthesis methods for 5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% and the exploration of its potential as a drug delivery system. Finally, further studies into the effects of environmental factors on the structure and activity of pyrimidine derivatives could be conducted.
Synthesemethoden
5-(3-Acetylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of phenylacetaldehyde with 2-amino-5-chloropyrimidine. This reaction is carried out in a solvent such as methanol at a temperature of 70°C for 15-20 hours. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-3-2-4-10(5-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQAFRORYGVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686810 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-71-4 |
Source


|
| Record name | 5-(3-Acetylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














